(2S)-2-phenyl-1-cyclopropanamine

Monoamine oxidase inhibition Enantiomer comparison Antidepressant pharmacology

(2S)-2-phenyl-1-cyclopropanamine, systematically known as (1R,2S)-tranylcypromine or (–)-trans-2-phenylcyclopropylamine, is the pure (1R,2S)-enantiomer of the established monoamine oxidase (MAO) inhibitor tranylcypromine. This chiral arylcyclopropylamine (C9H11N, MW 133.19 g/mol) acts as an irreversible inhibitor of both MAO-A and MAO-B and also targets lysine-specific demethylase 1 (LSD1/KDM1A).

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
Cat. No. B1237854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-phenyl-1-cyclopropanamine
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2
InChIInChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9?/m0/s1
InChIKeyAELCINSCMGFISI-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Phenyl-1-cyclopropanamine [(1R,2S)-Tranylcypromine]: A Single-Enantiomer Monoamine Oxidase and LSD1 Inhibitor for Differentiated Neuropharmacology Research and Procurement


(2S)-2-phenyl-1-cyclopropanamine, systematically known as (1R,2S)-tranylcypromine or (–)-trans-2-phenylcyclopropylamine, is the pure (1R,2S)-enantiomer of the established monoamine oxidase (MAO) inhibitor tranylcypromine [1]. This chiral arylcyclopropylamine (C9H11N, MW 133.19 g/mol) acts as an irreversible inhibitor of both MAO-A and MAO-B and also targets lysine-specific demethylase 1 (LSD1/KDM1A) [2]. It exists as a single stereoisomer with defined (1R,2S)-absolute configuration, distinguishing it from both the racemic mixture and the opposite (1S,2R)-(+)-enantiomer.

Why Racemic or Opposite-Enantiomer Tranylcypromine Cannot Substitute for (2S)-2-Phenyl-1-cyclopropanamine in Mechanistically Defined Workflows


The two enantiomers of tranylcypromine exhibit profoundly divergent pharmacodynamic and pharmacokinetic profiles that preclude simple interchange. The (1S,2R)-(+)-enantiomer is a 10- to 60-fold more potent MAO inhibitor in vitro, whereas (1R,2S)-(–)-tranylcypromine—the (2S)-2-phenyl-1-cyclopropanamine target compound—is a more effective inhibitor of monoamine reuptake and a 40-fold weaker CYP2A6 inhibitor, with distinct brain penetration kinetics and a different kinetic mechanism of MAO inactivation (suicide inhibition vs. bimolecular reaction) [1][2][3]. Substituting the racemate or the (+)-enantiomer therefore alters the balance of MAO inhibition, neurotransmitter uptake blockade, and metabolic drug interaction liability in any experimental or therapeutic context.

Quantitative Comparator Evidence: (2S)-2-Phenyl-1-cyclopropanamine vs. (1S,2R)-(+)-Tranylcypromine and Racemate


MAO-A and MAO-B Inhibitory Potency: 10- to 60-Fold Lower Intrinsic MAO Inhibition vs. the (+)-Enantiomer

In a direct head-to-head in vitro study, the (+)-enantiomer of tranylcypromine was between 10 and 60 times more active than the (–)-enantiomer at inhibiting MAO, depending on the amine substrate [1]. In human subjects, 5 mg/day of (+)-tranylcypromine for 3 days produced 90% platelet MAO-B inhibition versus 70% for the (–)-enantiomer (p<0.001) [2]. This rank-order potency difference is consistent across multiple independent studies .

Monoamine oxidase inhibition Enantiomer comparison Antidepressant pharmacology

Kinetic Mechanism of MAO Inactivation: Suicide Inhibition by (2S)-2-Phenyl-1-cyclopropanamine vs. Bimolecular Reaction by the (+)-Enantiomer

Kinetic analysis of MAO inactivation revealed that the (1S,2R)-(+)-enantiomer follows a bimolecular reaction scheme with KI = 2.0 × 10^6 M^-1 min^-1, whereas the (1R,2S)-(–)-enantiomer conforms to a suicide inhibition mechanism with kin = 0.457 min^-1 and KI = 5.4 μM [1]. This mechanistic divergence implies fundamentally different enzyme–inhibitor interaction modes.

Enzyme kinetics Suicide inhibition MAO mechanism

Monoamine Neurotransmitter Uptake Inhibition: Superior Activity of (2S)-2-Phenyl-1-cyclopropanamine over the (+)-Enantiomer

In rat brain synaptosomes, the (–)-isomer of tranylcypromine was more active than the (+)-form at inhibiting catecholamine uptake in both hypothalamus and corpus striatum [1]. In a comprehensive neurochemical comparison, (–)-TCP was more potent than (+)-TCP at inhibiting uptake of noradrenaline (NA), dopamine (DA), and 5-hydroxytryptamine (5-HT) in brain slices [2].

Monoamine reuptake Noradrenaline uptake Dopamine uptake Serotonin uptake

CYP2A6 Inhibition and Drug–Drug Interaction Potential: 40-Fold Reduction for (2S)-2-Phenyl-1-cyclopropanamine vs. the (+)-Enantiomer

In human liver microsomes, S-(–)-tranylcypromine (the target compound) competitively inhibited CYP2A6-mediated nicotine metabolism with an apparent Ki of 2.0 μM, compared to Ki = 0.05 μM for R-(+)-tranylcypromine and Ki = 0.08 μM for the racemate [1]. This represents a 40-fold lower CYP2A6 inhibitory potency for the (2S)-enantiomer.

CYP2A6 inhibition Drug metabolism Drug–drug interaction Nicotine metabolism

LSD1/KDM1A Inhibition: Enantiomer Equivalence Confirming Target Engagement Without Stereochemical Bias

In a purified recombinant human LSD1 enzyme assay, very little difference was observed between the two enantiomers of tranylcypromine in LSD1 inhibition [1]. The racemic mixture exhibits a Ki of 242 μM for LSD1 . This indicates that either enantiomer can be used interchangeably for LSD1-targeted studies.

LSD1 KDM1A Histone demethylase Epigenetics

Optimal Application Scenarios for (2S)-2-Phenyl-1-cyclopropanamine Based on Verified Differentiated Properties


Investigating Monoamine Reuptake-Dependent Antidepressant Mechanisms Independent of Potent MAO Inhibition

Because (2S)-2-phenyl-1-cyclopropanamine is 10- to 60-fold weaker at MAO inhibition than the (+)-enantiomer but more potent at blocking NA, DA, and 5-HT uptake [1][2], it is the preferred tool compound for dissecting the contribution of monoamine transporter blockade to antidepressant-like effects in rodent models, without the confounding influence of near-complete MAO inactivation.

In Vivo Studies Requiring Reduced CYP2A6-Mediated Metabolic Drug Interaction Liability

With a CYP2A6 Ki of 2.0 μM—40-fold higher (weaker inhibition) than the (+)-enantiomer (Ki = 0.05 μM) [3]—this compound is the enantiomer of choice for in vivo protocols involving co-administered CYP2A6 substrates (e.g., nicotine metabolism studies) or polypharmacy models where metabolic interactions must be minimized.

LSD1/KDM1A-Targeted Epigenetic Research with a Favorable Off-Target Profile

Given equivalent LSD1 inhibitory activity between enantiomers [4], (2S)-2-phenyl-1-cyclopropanamine enables LSD1-focused epigenetic studies while offering the operational advantage of weaker CYP2A6 inhibition and a suicide-inactivation mechanism at MAO, reducing confounding variables in cellular and in vivo epigenetic assays.

Development of Enantiopure Derivatives with Reduced Side-Effect Potential

The patent literature explicitly claims that compositions containing the (–)-enantiomer of trans-2-phenylcyclopropylamine, substantially free of the (+)-enantiomer, alleviate depression with minimal hypertensive side effects [5]. This supports the use of (2S)-2-phenyl-1-cyclopropanamine as a starting material or reference standard in the development of next-generation, single-enantiomer MAO/LSD1 inhibitors with improved safety margins.

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